Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro-
Overview
Description
Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro-: is an organic compound characterized by the presence of a benzene ring substituted with a 2-bromoethyl group, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogenation of Benzene Derivatives: The synthesis of Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- typically begins with a benzene derivative
Chlorination and Fluorination: Subsequent chlorination and fluorination steps can be performed using reagents like chlorine gas (Cl₂) and fluorine gas (F₂) or more commonly, N-chlorosuccinimide (NCS) and Selectfluor, respectively, under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- can undergo nucleophilic substitution reactions, where the bromoethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation reactions, where the bromoethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). Reduction reactions can convert the bromoethyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- serves as a versatile intermediate for the preparation of more complex molecules. Its reactive bromoethyl group allows for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Researchers explore its potential as a building block for designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the chemical industry, Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- is used in the production of specialty chemicals, including polymers and dyes. Its unique substitution pattern imparts specific properties to the final products, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring. The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity and selectivity of these reactions by stabilizing the transition state or intermediate species.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(2-bromoethyl)-4-chloro-: Lacks the fluorine substituent, which can affect its reactivity and applications.
Benzene, 1-(2-bromoethyl)-4-fluoro-: Lacks the chlorine substituent, which can influence its chemical behavior.
Benzene, 1-(2-chloroethyl)-4-fluoro-:
Uniqueness
Benzene, 1-(2-bromoethyl)-4-chloro-2-fluoro- is unique due to the combination of bromoethyl, chloro, and fluoro substituents on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-4-chloro-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWBJISSSUQJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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